- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,
Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

Benzofuran-7-carbaldehyde structure
商品名:Benzofuran-7-carbaldehyde
Benzofuran-7-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 7-Benzofurancarboxaldehyde
- 1-BENZOFURAN-7-CARBALDEHYDE
- 7-Benzofurancarboxaldehyde (9CI)
- Benzo[b]furan-7-carboxaldehyde
- Benzofuran-7-carbaldehyde
- 7-benzofurancarbaldehyde
- 7-formylbenzofuran
- benzo[b]furan-7-carbaldehyde
- benzofur-7-carboxaldehyde
- Benzofuran-7-carboxaldehyde
- indole-7-carboxaldehyde
- 7-benzo[b]furancarbaldehyde
- RGPUSZZTRKTMNA-UHFFFAOYSA-N
- SBB086468
- 6527AJ
- SY024200
- AM806857
- MFCD08272125
- EN300-246686
- Z1198176767
- SCHEMBL1802080
- 95333-14-5
- DTXSID90456072
- VDA33314
- AKOS006229516
- CS-11539
-
- MDL: MFCD08272125
- インチ: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
- InChIKey: RGPUSZZTRKTMNA-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2=C(C=CO2)C=CC=1
計算された属性
- せいみつぶんしりょう: 146.03700
- どういたいしつりょう: 146.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 30.2
じっけんとくせい
- 密度みつど: 1.238
- ふってん: 251.549°C at 760 mmHg
- フラッシュポイント: 110.192°C
- 屈折率: 1.652
- PSA: 30.21000
- LogP: 2.24530
Benzofuran-7-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |
benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 250MG |
¥ 184.00 | 2023-04-12 | |
Enamine | EN300-246686-2.5g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 2.5g |
$287.0 | 2024-06-19 | |
Enamine | EN300-246686-5.0g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 5.0g |
$535.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |
7-Formylbenzofuran |
95333-14-5 | 98% | 250mg |
¥124.00 | 2024-04-24 | |
eNovation Chemicals LLC | K46289-0.25g |
Benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 0.25g |
$264 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |
7-Formylbenzofuran |
95333-14-5 | 98% | 100mg |
¥73.00 | 2024-04-24 | |
TRC | B425995-100mg |
Benzofuran-7-carbaldehyde |
95333-14-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB451239-250 mg |
Benzofuran-7-carbaldehyde; . |
95333-14-5 | 250MG |
€142.80 | 2023-07-18 | ||
Chemenu | CM101071-250mg |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 250mg |
$*** | 2023-05-29 | |
Chemenu | CM101071-1g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 1g |
$95 | 2024-07-18 |
Benzofuran-7-carbaldehyde 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
リファレンス
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furanJournal of the Chemical Society, 1984, (9), 1479-85,
合成方法 4
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C
1.2 Reagents: Triethylamine ; -78 °C
リファレンス
- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C
リファレンス
- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofuransTetrahedron, 2005, 61(32), 7746-7755,
合成方法 6
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
リファレンス
- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonistsBioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937,
合成方法 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
リファレンス
- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
リファレンス
- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
リファレンス
- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,
Benzofuran-7-carbaldehyde Raw materials
- 6-bromo-1-benzofuran
- 7-Bromobenzofuran
- 7-Benzofuranmethanol
- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-
- 7-iodo-1-benzofuran
Benzofuran-7-carbaldehyde Preparation Products
Benzofuran-7-carbaldehyde 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95333-14-5)Benzofuran-7-carbaldehyde

清らかである:99%
はかる:5g
価格 ($):355.0